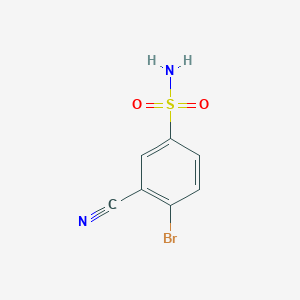

4-Bromo-3-cyanobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-cyanobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAPYHCGTMSBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-Bromo-3-cyanobenzenesulfonamide

The construction of the this compound molecule relies on well-understood reactions in organic chemistry, including electrophilic aromatic substitution and nucleophilic substitution.

Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com In the context of this compound synthesis, EAS is critical for introducing the sulfonyl group onto the benzene (B151609) ring. The specific reaction is chlorosulfonation, which is detailed in the following section.

A primary and industrially viable route for preparing this compound involves a two-step process starting from 3-Bromobenzonitrile.

Step 1: Chlorosulfonation of 3-Bromobenzonitrile

The first step is the chlorosulfonation of 3-Bromobenzonitrile. In this electrophilic aromatic substitution reaction, 3-Bromobenzonitrile is treated with chlorosulfonic acid (ClSO₃H) to introduce a sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. The directing effects of the substituents on the starting material are crucial for the regioselectivity of this reaction. The cyano group (-CN) is a meta-director, and the bromo group (-Br) is an ortho-, para-director. The combined effect directs the incoming electrophile (the chlorosulfonyl group) to the position para to the bromine and meta to the cyano group, yielding the intermediate, 4-Bromo-3-cyanobenzene-1-sulfonyl chloride. chiralen.comfishersci.com

Reaction Scheme: Chlorosulfonation Starting Material Reagent Intermediate 3-Bromobenzonitrile ---[ClSO₃H]---> 4-Bromo-3-cyanobenzene-1-sulfonyl chloride

Intermediate Reagent Product 4-Bromo-3-cyanobenzene-1-sulfonyl chloride ---[NH₃]---> this compound

Chemical Reactivity and Derivatization Strategies

Reduction Reactions (e.g., Cyano Group to Amine)

The transformation of the cyano group in this compound into a primary amine is a crucial reduction reaction that opens avenues for synthesizing a variety of derivatives. This conversion can be achieved through several established methods commonly used for nitrile reduction.

One of the most prevalent methods is the use of strong hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄). commonorganicchemistry.comyoutube.comchemguide.co.uk This reagent readily donates hydride ions to the nitrile, which, after an aqueous workup, yields the corresponding primary amine. youtube.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). chemguide.co.uk

Catalytic hydrogenation is another effective method for reducing nitriles. commonorganicchemistry.comyoutube.com This process involves hydrogen gas (H₂) and a metal catalyst, with common choices being palladium (Pd), platinum (Pt), or Raney Nickel. commonorganicchemistry.comchemguide.co.uk To minimize the formation of secondary and tertiary amine byproducts, ammonia (NH₃) is often added to the reaction mixture. commonorganicchemistry.com

Borane complexes, such as Borane-tetrahydrofuran (BH₃-THF) and Borane-dimethylsulfide (BH₃-SMe₂), are also utilized for the reduction of nitriles to amines. commonorganicchemistry.comyoutube.com These reagents offer a milder alternative to LiAlH₄. Diisopropylaminoborane, activated by a catalytic amount of lithium borohydride (LiBH₄), has been shown to be effective in reducing a wide range of aromatic and aliphatic nitriles to primary amines in high yields. nih.govorganic-chemistry.org This method is notable for its tolerance of other functional groups, such as unconjugated alkenes and alkynes. nih.govorganic-chemistry.org

The choice of reducing agent is critical, especially when chemoselectivity is required. For instance, while aldehydes are reduced along with nitriles, it is possible to selectively reduce an activated nitrile group in the presence of an ester. nih.gov

| Reducing Agent/System | Typical Conditions | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous diethyl ether or THF, followed by aqueous/acidic workup chemguide.co.uk | Powerful, non-selective reducing agent commonorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd, Pt, or Raney Ni catalyst, often with added NH₃ commonorganicchemistry.comchemguide.co.uk | Can lead to secondary and tertiary amine byproducts without additives like ammonia commonorganicchemistry.com |

| Borane-Tetrahydrofuran (BH₃-THF) | Typically performed in THF with heating commonorganicchemistry.com | A more stable alternative is BH₃-SMe₂ commonorganicchemistry.com |

| Diisopropylaminoborane / cat. LiBH₄ | Ambient or refluxing THF nih.gov | Reduces a variety of nitriles in excellent yields and can tolerate other functional groups nih.govorganic-chemistry.org |

Coupling Reactions and Functionalization

The bromine atom on the aromatic ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for elaborating the core structure.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com This method is widely used to form biaryl structures. For instance, reacting this compound with various aryl boronic acids would yield a range of 4-aryl-3-cyanobenzenesulfonamide derivatives. mdpi.com The catalytic system often consists of a palladium source like Pd(OAc)₂ and a phosphine ligand such as XPhos. nih.gov

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (stannane). This reaction is also catalyzed by palladium complexes and has been used for the functionalization of various bromo-substituted heterocyclic and aromatic compounds. nih.govnih.gov It offers an alternative to Suzuki coupling and is often successful when other methods fail. nih.gov

Negishi Coupling: This cross-coupling reaction utilizes an organozinc reagent as the nucleophilic partner. nih.gov It is known for its high yields and functional group tolerance. The conversion of the 4-bromo substituent to an organozinc species via lithium-halogen exchange followed by transmetalation would allow for subsequent coupling reactions. nih.gov

Sonogashira Coupling: To introduce an alkyne functional group, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. nih.gov

These coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse alkyl, aryl, and alkynyl substituents at the 4-position. nih.gov

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., Boronic Acid) | Palladium Catalyst (e.g., Pd(OAc)₂) + Base nih.govmdpi.com | Carbon-Carbon (Aryl-Aryl) |

| Stille Coupling | Organotin Reagent (Stannane) | Palladium Catalyst nih.govnih.gov | Carbon-Carbon (Aryl-Alkyl/Aryl/Alkynyl) |

| Negishi Coupling | Organozinc Reagent | Palladium or Nickel Catalyst nih.gov | Carbon-Carbon (Aryl-Alkyl/Aryl) |

| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst nih.gov | Carbon-Carbon (Aryl-Alkynyl) |

Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by providing information about its atomic and molecular energy levels.

NMR spectroscopy is a cornerstone of organic chemistry for determining the precise arrangement of atoms within a molecule. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon framework. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can further establish the connectivity between atoms.

Table 1: Predicted NMR Data for 4-Bromo-3-cyanobenzenesulfonamide (Hypothetical) This table is for illustrative purposes only, as experimental data is not publicly available.

| Technique | Predicted Observations |

|---|---|

| ¹H NMR | Signals corresponding to three distinct aromatic protons. A broad singlet for the two sulfonamide protons. |

| ¹³C NMR | Six distinct signals for the aromatic carbons. One signal for the cyano carbon. |

| 2D NMR | Correlations establishing the connectivity between adjacent protons and between protons and their attached carbons. |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.

Detailed experimental IR or FT-IR spectra for this compound, including specific absorption bands (in cm⁻¹), are not found in the public domain. However, one can predict the characteristic absorption peaks based on its functional groups.

Table 2: Predicted IR Absorption Bands for this compound (Hypothetical) This table is for illustrative purposes only, as experimental data is not publicly available.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Sulfonamide) | 3400-3200 | Symmetric & Asymmetric Stretching |

| C≡N (Nitrile) | 2240-2220 | Stretching |

| S=O (Sulfonamide) | 1370-1330 & 1180-1160 | Asymmetric & Symmetric Stretching |

| C-Br (Aryl Bromide) | 680-515 | Stretching |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

Specific experimental mass spectrometry data, including fragmentation patterns from MS/MS analysis or exact mass measurements from HRMS for this compound, have not been located in the reviewed literature. The expected molecular ion peaks would correspond to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Table 3: Predicted Mass Spectrometry Data for this compound (Hypothetical) This table is for illustrative purposes only, as experimental data is not publicly available.

| Technique | Predicted Observation | Information Yielded |

|---|---|---|

| MS | Molecular ion peaks [M]⁺ and [M+2]⁺ in approximately 1:1 ratio. | Confirmation of molecular weight and presence of one bromine atom. |

| HRMS | Exact mass measurement of the molecular ion. | Determination of the elemental formula (C₇H₅BrN₂O₂S). |

Chromatographic Methods for Purity Assessment

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

HPLC is a premier technique for determining the purity of non-volatile and thermally sensitive compounds. A typical HPLC analysis would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

While it is a standard method for purity verification, specific HPLC methods, including column type, mobile phase composition, flow rate, and detector wavelength for the analysis of this compound, are not described in the available literature. For related brominated sulfonamides, purity is often reported to be greater than 95% as determined by HPLC.

Gas chromatography is suitable for the purity analysis of volatile and thermally stable compounds. Given the sulfonamide functional group, this compound may require derivatization to increase its volatility and thermal stability for successful GC analysis.

No established GC methods for the analysis of this compound were found during the literature review.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed elucidation of bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's chemical behavior and its interactions in biological systems.

The process of X-ray crystallography involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be determined. cam.ac.uk The data obtained from this analysis would typically be presented in a table summarizing the key crystallographic parameters.

Table 1: Representative Crystallographic Data Parameters (Note: As specific experimental data for this compound is not available, this table represents the typical parameters that would be determined from an X-ray crystallography experiment.)

| Parameter | Description | Expected Value/Information |

| Crystal System | The symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic). | To be determined by experiment. |

| Space Group | The specific symmetry group of the crystal. | To be determined by experiment. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | To be determined by experiment. |

| Volume (V) | The volume of the unit cell. | To be determined by experiment. |

| Z | The number of molecules per unit cell. | To be determined by experiment. |

| Density (calculated) | The theoretical density of the crystal. | To be determined by experiment. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | A low value indicates a good fit. |

The determination of the crystal structure of this compound would provide definitive proof of its chemical identity and stereochemistry, serving as a crucial reference for all other analytical and biological studies.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This method provides a direct way to verify the empirical formula of a newly synthesized compound and to assess its purity. The process typically involves the combustion of a small, precisely weighed sample of the material. The resulting combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and measured to calculate the percentage of carbon, hydrogen, and nitrogen, respectively. Other elements like sulfur and bromine are determined by separate analytical methods.

For a compound to be considered pure, the experimentally determined elemental composition should closely match the theoretically calculated values, typically within a margin of ±0.4%. nih.gov

Table 2: Elemental Composition of this compound (C₇H₅BrN₂O₂S)

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass of Compound ( g/mol ) | Theoretical Composition (%) | Experimental Composition (%) |

| Carbon | C | 12.01 | 261.10 | 32.20 | Data not available |

| Hydrogen | H | 1.01 | 261.10 | 1.93 | Data not available |

| Bromine | Br | 79.90 | 261.10 | 30.60 | Data not available |

| Nitrogen | N | 14.01 | 261.10 | 10.73 | Data not available |

| Oxygen | O | 16.00 | 261.10 | 12.25 | Data not available |

| Sulfur | S | 32.07 | 261.10 | 12.29 | Data not available |

The theoretical composition is calculated based on the molecular formula C₇H₅BrN₂O₂S and the atomic masses of its constituent elements. The close agreement between the theoretical and experimentally obtained values would confirm the elemental makeup of the synthesized compound and provide strong evidence of its purity.

Molecular Mechanisms of Biological Activity

Enzyme Inhibition Studies

The inhibitory potential of 4-Bromo-3-cyanobenzenesulfonamide has been investigated against several key enzymes, revealing a spectrum of activity that is crucial for understanding its potential applications in biomedical research.

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental reaction is vital for numerous physiological processes, including pH regulation, respiration, and electrolyte secretion. The sulfonamide group typically coordinates to the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion, which is a key step in the catalytic mechanism.

While specific inhibition constants (Kᵢ) for this compound against all major human carbonic anhydrase (hCA) isoforms are not extensively detailed in the available literature, research on closely related substituted benzenesulfonamides provides a framework for its expected activity. The inhibition potency and selectivity are highly dependent on the substitution pattern of the benzene (B151609) ring. For instance, different substitutions on the phenyl ring of dihydrothiazole benzenesulfonamides significantly alter their affinity for various hCA isoforms, with some derivatives showing potent, low nanomolar inhibition of hCA II. Similarly, modifications to quinazoline-based benzenesulfonamides have yielded compounds with potent inhibitory activity against hCA II, IX, and XII, with Kᵢ values in the low nanomolar range.

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) |

|---|---|---|

| Dihydrothiazole benzenesulfonamides | hCA II | 8.1 nM - 9.2 nM |

| Quinazoline-based Schiff's bases | hCA II | 10.8 nM - 52.6 nM |

| Quinazoline-based Schiff's bases | hCA IX | 10.5 nM - 99.6 nM |

The human body has at least 15 different CA isoforms, and developing isoform-selective inhibitors is a major goal in drug discovery to target specific physiological or pathological processes while minimizing off-target effects. For example, hCA II is a ubiquitous cytosolic isoform, while hCA IX and XII are transmembrane enzymes overexpressed in many tumors, making them attractive targets for anticancer therapies. The selectivity of a sulfonamide inhibitor is determined by how its "tail," the substituted benzene ring, interacts with the specific amino acid residues at the entrance and within the active site cavity, which vary among isoforms. For instance, studies on dihydrothiazole benzenesulfonamides have shown that specific substitutions can lead to selectivity towards the off-target hCA II isoform, while other modifications aim to enhance selectivity for the cancer-related hCA IX and XII isoforms. The specific selectivity profile of this compound would depend on the precise fit of its substituted ring within the active sites of the different isoforms.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy for managing the symptoms of Alzheimer's disease. While the primary targets for sulfonamides are carbonic anhydrases, the scaffold has been explored for its potential to inhibit other enzymes.

There is no specific data in the provided search results detailing the inhibitory activity of this compound against AChE or BChE. However, the broader class of sulfonamides has been investigated as cholinesterase inhibitors. For example, certain sulfonamide derivatives have been reported to show selective and potent inhibition of BChE. The development of new phthalimide (B116566) derivatives, which can be synthesized from precursors like aminobenzoic acids, has also yielded compounds with micromolar IC₅₀ values against AChE.

| Compound Class | Target Enzyme | IC₅₀ Value |

|---|---|---|

| Phthalimide Derivatives | AChE | 1.1 µM |

| Allicin (for comparison) | AChE | 61.62 µM |

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. As such, LOX inhibitors are being investigated as potential anti-inflammatory agents.

Specific studies on the inhibition of lipoxygenase by this compound were not found in the search results. However, the search for novel LOX inhibitors is an active area of research, with various heterocyclic and aromatic compounds being explored. For instance, coumarin (B35378) derivatives and other synthetic compounds have demonstrated LOX inhibitory activity with IC₅₀ values in the low micromolar range. The potential of a substituted benzenesulfonamide (B165840) like this compound to inhibit LOX would require direct experimental evaluation.

The search for antiviral agents has identified viral enzymes as critical targets. For SARS-CoV-2, the N7-methyltransferase (N7-MTase), an activity of the nsp14 protein, is essential for capping viral RNA, which protects it from degradation and ensures its translation. Inhibiting this enzyme is a promising strategy for developing antiviral therapies.

Research has shown that sulfonamide-based compounds can be potent inhibitors of the SARS-CoV-2 nsp14 N7-MTase. Specifically, nucleoside-derived analogues incorporating a sulfonamide moiety have demonstrated inhibitory activity in the double-digit nanomolar range. These inhibitors often act as bisubstrate analogues, mimicking both the S-adenosyl-l-methionine (SAM) cofactor and the RNA substrate. While this compound itself is not mentioned in these studies, the findings validate the sulfonamide scaffold as a promising starting point for the design of potent viral N7-MTase inhibitors.

Protein Arginine Methyltransferase (PRMT) Inhibition

Protein arginine methyltransferases (PRMTs) are a family of enzymes that play a critical role in various cellular processes, including gene transcription, signal transduction, and RNA processing, by catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues on proteins. nih.gov The overexpression of PRMTs has been linked to several diseases, including cancer, making them an attractive target for therapeutic intervention. nih.govnih.gov

There are different types of PRMTs, with Type I PRMTs, such as PRMT1, being responsible for the majority of arginine methylation in vivo. nih.gov PRMT inhibitors can serve as chemical probes to investigate the biological functions of these enzymes and as potential drug candidates. nih.govresearchgate.net Research has shown that certain compounds can inhibit PRMT1 activity at the micromolar level and exhibit selectivity over other PRMTs like CARM1, PRMT5, and PRMT8. nih.gov These inhibitors can permeate cellular membranes, inhibit intracellular PRMT1 activity, and ultimately block the proliferation of cancer cells, such as in leukemia. nih.gov

Molecular docking studies suggest that some inhibitors may act by occupying the cofactor binding site of the enzyme, providing a basis for the further design and optimization of more potent and selective PRMT inhibitors. nih.gov

Cyclophilin D (CypD) Inhibition

Cyclophilin D (CypD) is a mitochondrial matrix peptidyl-prolyl cis-trans isomerase that is a key regulator of the mitochondrial permeability transition pore (PTP). nih.gov The opening of the PTP is a critical event in some forms of cell death and is implicated in various diseases, including ischemia-reperfusion injury. nih.gov Inhibition or deletion of CypD has been demonstrated to block PTP activation and reduce cell death. nih.gov

CypD is thought to activate the PTP, and its inhibition by molecules like cyclosporin (B1163) A (CsA) can prevent mitochondrial swelling, a hallmark of PTP opening. nih.gov The development of novel CypD inhibitors is an active area of research, as existing inhibitors can have off-target effects and other disadvantages. aesnet.org New inhibitors are being evaluated for their ability to inhibit Ca2+-induced PTP opening, with the goal of developing therapies for conditions associated with mitochondrial dysfunction and neurodegeneration. aesnet.org

Modulation of Cellular Pathways

The biological effects of this compound derivatives are often mediated through their influence on critical cellular signaling pathways that govern cell growth, survival, and differentiation.

Wnt/β-Catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays a crucial role in embryonic development, tissue homeostasis, and the regulation of cell proliferation, differentiation, and survival. nih.govnih.gov Aberrant activation of this pathway is a hallmark of many cancers. youtube.com

In the "off" state, a destruction complex containing Axin, APC, GSK3, and CK1 phosphorylates β-catenin, targeting it for proteasomal degradation. nih.gov This prevents β-catenin from accumulating in the nucleus. nih.gov When a Wnt ligand binds to its receptors, Frizzled (Fz) and LRP5/6, the destruction complex is inhibited. nih.gov This leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of target genes, including those involved in cell proliferation like c-Myc and cyclin D1. nih.govnih.gov

Dysregulation of the Wnt/β-catenin pathway can occur through various mechanisms, including mutations in pathway components or the influence of external factors like pathogenic bacteria. frontiersin.org The β-catenin/BCL9 protein-protein interaction is a downstream event in this pathway and is considered a promising therapeutic target to minimize side effects. youtube.com

Cell Growth and Viability Inhibition Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest)

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. Derivatives of this compound have been shown to employ these mechanisms to inhibit cancer cell growth.

Apoptosis Induction:

Research has demonstrated that certain aminobenzenesulfonamide derivatives can induce apoptosis in cancer cells, such as colorectal and breast cancer cells. nih.govnih.govmdpi.com This process is often mediated by an increase in reactive oxygen species (ROS), which can lead to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis. nih.govnih.gov Furthermore, these compounds can modulate the expression of proteins in the Bcl-2 family, increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2. nih.gov Some compounds have been shown to induce apoptosis by increasing the expression of the tumor suppressor p53. nih.gov

Cell Cycle Arrest:

In addition to apoptosis, cell cycle arrest is another key mechanism by which these compounds inhibit cancer cell proliferation. Cells can be arrested at different phases of the cell cycle, such as G1/S, G2/M, or S phase, preventing them from dividing. nih.govnih.govrsc.org For instance, some benzamide (B126) derivatives have been found to arrest non-small cell lung cancer cells at the G2 phase. nih.gov Other compounds have been shown to induce G1/S and G2/M arrest in cancer cells by affecting the expression of key cell cycle regulators like E2F1 and GADD45α. nih.gov In some cases, cell cycle arrest in the G1 phase is followed by the development of a senescence-like phenotype at later stages. nih.gov

Receptor Tyrosine Kinase Inhibition (e.g., FGFR1 Phosphorylation)

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that are key regulators of cellular processes like proliferation, survival, and angiogenesis. nih.gov Dysregulation of FGFR signaling is implicated in the development and progression of various cancers. nih.gov

Specifically, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been designed and synthesized as novel inhibitors of FGFR1. nih.gov These compounds have shown inhibitory activity against non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. nih.gov The mechanism of action involves the inhibition of FGFR1 phosphorylation, which in turn blocks downstream signaling pathways such as the PLCγ and ERK pathways. nih.gov Molecular docking studies have indicated that these inhibitors can bind to the FGFR1 kinase domain. nih.gov

Molecular Target Identification and Validation

The identification and validation of molecular targets are crucial steps in understanding the mechanism of action of a compound and for its development as a potential therapeutic agent. The sulfonamide group within this compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to their inhibition. The cyano group can also contribute to binding through π-π stacking interactions with aromatic residues.

For derivatives of this compound, molecular targets are often identified through a combination of biological assays and computational methods. For example, in the case of FGFR1 inhibitors, the target was validated by observing the inhibition of FGFR1 phosphorylation and downstream signaling in cancer cells. nih.gov Similarly, for PRMT inhibitors, the direct inhibition of enzyme activity is measured, and cellular activity is confirmed by observing a decrease in protein arginine methylation within cells. nih.gov The identification of these specific molecular interactions provides a solid foundation for the rational design and optimization of more effective and selective inhibitors.

Structure Activity Relationship Sar Investigations

Impact of Substituent Variations on Biological Potency and Selectivity

Systematic modifications of the 4-Bromo-3-cyanobenzenesulfonamide scaffold have elucidated the role of various functional groups in modulating biological activity.

In studies of related benzenesulfonamide (B165840) inhibitors, the halogen atom has been shown to orient the ring within the active site of enzymes like carbonic anhydrase (CA), thereby affecting binding affinity and selectivity. For instance, in a series of 2-halo-benzenesulfonamides, both chloro and bromo substituents were found to be critical in orienting the molecule for effective inhibition. While direct comparative studies on 4-halo-3-cyanobenzenesulfonamides are limited, research on analogous compounds provides valuable insights. For example, in a series of N-acylhydrazones, a 3-bromo derivative displayed higher inhibitory activity than its 3-fluoro counterpart, suggesting that the size and polarizability of the halogen can be a determining factor.

The following table summarizes the inhibitory concentration (IC₅₀) of various halogenated compounds against different targets, illustrating the impact of the halogen type.

| Compound Series | Halogen Substituent | Target | IC₅₀ (µM) |

| Benzenesulfonyl derivatives | 4-Fluoro | Keap1-Nrf2 PPI | > 2.0 |

| Benzenesulfonyl derivatives | 4-Bromo | Keap1-Nrf2 PPI | 0.59 |

| N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)benzenesulfonamide | 3-Bromo | BRD4(1) | - |

| N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)benzenesulfonamide | 4-Chloro | BRD4(1) | - |

Data extrapolated from studies on related substituted benzenesulfonamides.

The sulfonamide (-SO₂NH₂) and cyano (-CN) groups are fundamental to the biological activity of this compound. The primary sulfonamide moiety is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes such as carbonic anhydrases. nih.gov It anchors the inhibitor to the Zn(II) ion in the enzyme's active site. nih.gov

The introduction of additional substituents on the aromatic ring of benzenesulfonamides can lead to significant changes in their biological activity. These modifications can alter the compound's steric profile, electronic properties, and potential for hydrogen bonding.

In research on benzenesulfonyl derivatives as inhibitors of the Keap1-Nrf2 protein-protein interaction, electron-donating groups like 4-methyl and 4-methoxy were shown to enhance inhibitory activity. Conversely, electron-withdrawing groups such as 4-trifluoromethyl were found to be less potent. The effect of a nitro group, another strong electron-withdrawing group, has also been investigated. In a series of thiazol-4-one-benzenesulfonamides, a para-nitro substituted compound exhibited highly potent inhibitory effects against breast cancer cell lines.

The table below presents data on the impact of various aromatic ring substitutions on the half-maximal inhibitory concentration (IC₅₀) from a study on benzenesulfonyl derivatives.

| R₂ Substitution | IC₅₀ (µM) |

| 4-Methoxy (7d) | 0.79 |

| 4-Methyl (7p) | 0.45 |

| 4-Fluoro (7r) | > 2.0 |

| 4-Bromo (7t) | 0.59 |

| 4-Trifluoromethyl (7s) | 1.51 |

Positional Isomerism and Pharmacophore Development

The spatial arrangement of substituents on the benzene (B151609) ring is a critical determinant of a molecule's ability to fit into a biological target's binding site. Positional isomerism, such as comparing this compound with its isomer 3-Bromo-4-cyanobenzenesulfonamide, can lead to substantial differences in biological activity.

The development of a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity, is heavily dependent on the positioning of these key features. For benzenesulfonamide inhibitors, the pharmacophore typically includes a zinc-binding group (the sulfonamide), a central aromatic ring, and various substituents that occupy specific pockets within the target's active site. The relative positions of the bromo and cyano groups would dictate the orientation of the molecule and its ability to make favorable interactions, thus highlighting the importance of studying positional isomers in pharmacophore development.

Design and Synthesis of Advanced Derivatives for SAR Exploration

The exploration of structure-activity relationships necessitates the design and synthesis of novel derivatives. Starting from a lead compound like this compound, medicinal chemists can introduce a variety of modifications to probe the chemical space around the core scaffold.

For instance, the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has been reported as a strategy to develop potent and selective inhibitors of 12-lipoxygenase. nih.gov This involves modifying the sulfonamide group to explore new binding interactions. Another approach is the synthesis of 4-cyanamidobenzenesulfonamides, where derivatives are created by adding different substituents to the cyanamide (B42294) functionality, leading to compounds with varying inhibitory profiles against carbonic anhydrases. nih.gov

The synthesis of a positional isomer, 3-Bromo-4-cyanobenzenesulfonamide, typically involves the chlorosulfonation of 4-bromobenzonitrile (B114466), followed by reaction with ammonia. This multi-step synthesis allows for the controlled placement of the functional groups, enabling a systematic investigation of the SAR.

Advanced Computational and in Silico Research

Molecular Docking Simulations

Molecular docking simulations have been instrumental in elucidating the potential binding modes and interactions of 4-bromo-3-cyanobenzenesulfonamide with various protein targets. These computational techniques predict the preferred orientation of the molecule when bound to a receptor, shedding light on the structural basis of its biological activity.

Ligand-Protein Binding Interactions and Active Site Analysis

Docking studies have revealed that this compound can effectively fit into the active sites of several enzymes. The sulfonamide group is a key player in these interactions, often forming hydrogen bonds with amino acid residues within the active site, which can lead to enzyme inhibition. The cyano group also contributes to binding by participating in π-π stacking interactions with aromatic residues, further stabilizing the ligand-protein complex.

For instance, in studies with human serum albumin (HSA), a crucial carrier protein, molecular docking has identified the preferential binding site of related brominated sulfonamides. elsevierpure.com These simulations, in conjunction with experimental data, indicate that the compound binds within a specific sub-domain of the protein, driven by hydrophobic interactions and hydrogen bonding. elsevierpure.com The binding affinity is often moderate to strong, suggesting a stable complex formation. elsevierpure.com The interaction with HSA is significant as it influences the pharmacokinetic profile of the compound. elsevierpure.com

Three primary models describe ligand-protein binding: the "lock-and-key," "induced fit," and "conformational selection" models. nih.gov The "lock-and-key" model assumes rigid structures for both the ligand and protein. nih.gov In contrast, the "induced fit" model proposes that the binding of a ligand can induce conformational changes in the protein's active site. nih.gov The "conformational selection" model suggests that a protein exists in an ensemble of conformations, and the ligand selectively binds to a specific pre-existing conformation. nih.gov The interactions of this compound likely involve a combination of these mechanisms, with the initial binding possibly followed by conformational adjustments in the protein to accommodate the ligand optimally.

| Parameter | Description | Source |

| Binding Site | Typically the active site of an enzyme or a specific subdomain of a protein. | elsevierpure.com |

| Key Interactions | Hydrogen bonding (sulfonamide group), π-π stacking (cyano group), hydrophobic interactions. | elsevierpure.com |

| Binding Affinity | Generally moderate to strong, indicating stable complex formation. | elsevierpure.com |

Halogen Bonding and Hydrogen Bonding Network Analysis

The presence of a bromine atom in this compound introduces the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). nih.govrsc.org This interaction is directional and can significantly contribute to the binding affinity and selectivity of a ligand. nih.govmdpi.com While often overlooked, halogen bonds can be as influential as hydrogen bonds in determining the binding orientation of a molecule within a protein's active site. nih.gov The bromine atom can interact with electron-rich atoms like oxygen or nitrogen in the amino acid residues of the protein. nih.gov

In addition to halogen bonds, the molecule extensively participates in hydrogen bonding. The sulfonamide group is a potent hydrogen bond donor and acceptor. nih.gov Crystal structure analyses of similar sulfonamides reveal intricate intermolecular N-H···O hydrogen bonding networks that dictate the crystal packing. nih.gov These same types of interactions are crucial for the specific recognition and binding to biological targets. The interplay between halogen bonds and the more conventional hydrogen bonds creates a complex and robust network of interactions that anchors the molecule within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR studies on datasets of structurally diverse compounds, including those with sulfonamide scaffolds, have been successful in developing predictive models for various biological activities. nih.gov These models are built based on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov By analyzing a set of molecules with known activities, a QSAR model can be generated to predict the activity of new, untested compounds. nih.govnih.gov

For a compound like this compound, a QSAR model could predict its potential as an inhibitor for a specific enzyme by correlating its structural features with inhibitory potency. nih.gov The development of a robust QSAR model involves several steps, including dataset selection, calculation of molecular descriptors, model building using statistical methods like multiple linear regression, and rigorous validation. nih.govnih.gov

Molecular Descriptors and Statistical Validation

The foundation of a QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. researchgate.net For this compound, relevant descriptors would include those related to its size, shape, lipophilicity (LogP), and electronic properties like dipole moment and orbital energies. nih.govresearchgate.net

The quality and predictive power of a QSAR model are assessed through various statistical validation techniques. nih.gov Internal validation methods like leave-one-out cross-validation (Q²) and external validation using a separate test set of compounds are crucial. nih.govnih.gov A statistically significant QSAR model will have a high correlation coefficient (R²) for the training set and good predictive ability for the test set. nih.gov The domain of applicability of the model is also defined to ensure that predictions are reliable only for compounds that are structurally similar to those in the training set. nih.gov

| Statistical Parameter | Description | Typical Value for a Good Model | Source |

| R² | Coefficient of determination for the training set, indicating goodness of fit. | > 0.6 | nih.gov |

| Q² | Cross-validated correlation coefficient, indicating internal predictive ability. | > 0.5 | nih.gov |

| R²_pred | Predictive R² for the external test set, indicating external predictive ability. | > 0.5 | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. researchgate.netresearchgate.net DFT calculations provide valuable insights into the electronic and structural properties of this compound at a fundamental level.

These calculations can determine the optimized molecular geometry, vibrational frequencies (IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netresearchgate.netrsc.org The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity.

DFT calculations can also be used to compute various molecular descriptors used in QSAR studies, such as dipole moment and partial atomic charges. researchgate.net Furthermore, these calculations can elucidate the nature of intermolecular interactions, including hydrogen and halogen bonds, by analyzing the electron density distribution and electrostatic potential maps. researchgate.net This detailed electronic information complements the findings from molecular docking and QSAR studies, providing a more comprehensive understanding of the behavior of this compound.

Geometry Optimization and Conformational Analysis

Theoretical studies on related aromatic sulfonamides have been conducted to determine their most stable conformations. researchgate.net These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the potential energy of different spatial arrangements of the atoms. The goal is to find the geometry that corresponds to the lowest energy state, which is the most likely conformation the molecule will adopt.

Table 1: Representative Optimized Geometric Parameters for a Generic Benzene (B151609) Sulfonamide Derivative

| Parameter | Typical Calculated Value |

| C-S Bond Length | ~1.77 Å |

| S-N Bond Length | ~1.63 Å |

| S=O Bond Length | ~1.43 Å |

| C-S-N Bond Angle | ~107° |

| O-S-O Bond Angle | ~120° |

Note: These are generalized values from studies on related sulfonamides and may not precisely represent this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. taylorandfrancis.com

For substituted benzenesulfonamides, FMO analysis helps in predicting how different functional groups influence the electronic properties of the molecule. taylorandfrancis.comrsc.org The introduction of electron-withdrawing groups, such as the cyano (-CN) and bromo (-Br) groups in this compound, is expected to lower both the HOMO and LUMO energy levels. A lower LUMO energy suggests an increased susceptibility to nucleophilic attack.

In studies of other benzenesulfonamide (B165840) derivatives, DFT calculations have been used to determine the energies of these frontier orbitals. researchgate.net For example, the presence of different substituents has been shown to modulate the HOMO-LUMO gap, which in turn can affect the compound's biological activity. taylorandfrancis.com A smaller energy gap generally implies higher reactivity.

Table 2: Conceptual Frontier Molecular Orbital Properties for Substituted Benzenesulfonamides

| Property | Description | Implication for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | The electron-withdrawing nature of the bromo and cyano groups would likely lower the HOMO energy, making it a weaker electron donor compared to unsubstituted benzenesulfonamide. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | The bromo and cyano groups are expected to significantly lower the LUMO energy, increasing its electrophilicity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | The HOMO-LUMO gap is likely to be reduced by the substituents, suggesting higher reactivity. |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. mkjc.in The MESP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net

For this compound, an MESP map would likely show a region of high negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the cyano group, making these sites potential hydrogen bond acceptors. Conversely, the hydrogen atoms of the sulfonamide group would exhibit a positive electrostatic potential, indicating their role as hydrogen bond donors. The presence of the electron-withdrawing bromo and cyano groups would also influence the electrostatic potential of the aromatic ring. mkjc.inresearchgate.net Understanding these electrostatic features is crucial for predicting how the molecule might interact with the active site of a biological target. chemrxiv.org

Table 3: Predicted MESP Characteristics for this compound

| Molecular Region | Predicted Electrostatic Potential | Potential Interaction |

| Sulfonamide Oxygen Atoms | Negative (Red) | Electrophilic attack, Hydrogen bond acceptor |

| Cyano Nitrogen Atom | Negative (Red) | Electrophilic attack, Hydrogen bond acceptor |

| Sulfonamide Hydrogen Atoms | Positive (Blue) | Nucleophilic attack, Hydrogen bond donor |

| Aromatic Ring | Varied, influenced by substituents | Site for π-π stacking and other non-covalent interactions |

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While the previously discussed methods provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For a compound like this compound, MD simulations can be used to explore its interactions with a target protein. nih.gov By placing the molecule in the binding site of a protein and simulating the system's dynamics, researchers can observe the stability of the binding pose, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and estimate the binding free energy. Studies on other sulfonamides have utilized MD simulations to understand their binding mechanisms with enzymes like carbonic anhydrase. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a more realistic view of the interaction than static docking models. rsc.org

In Silico Prediction of Biological Activities (e.g., Diuretic Potential)

In silico methods are increasingly used to predict the biological activities of new chemical entities, which can help in prioritizing compounds for further experimental testing. acs.org Sulfonamides are a well-known class of compounds with a wide range of biological activities, including diuretic effects. nih.govicm.edu.pl

The potential diuretic activity of this compound can be predicted using various computational approaches. One common method is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By building a QSAR model based on a set of known diuretics, it is possible to predict the activity of a new compound like this compound.

Another approach is molecular docking, which can be used to predict the binding affinity of the compound to known diuretic targets, such as carbonic anhydrase or the Na-K-Cl cotransporter. nih.govbepls.com While specific predictions for this compound are not publicly documented, the structural similarity to other sulfonamide diuretics suggests that it may possess similar activity. icm.edu.pl

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions relevant to target engagement

The effectiveness of a drug is not only determined by its biological activity but also by its ADME properties. nih.gov In silico ADME prediction has become a critical part of the early drug discovery process, as it helps to identify compounds with favorable pharmacokinetic profiles. nih.govconsensus.app

For this compound, various computational models can be used to predict its ADME properties. These models are typically based on the analysis of large datasets of compounds with known ADME characteristics.

Table 4: Predicted ADME Profile for a Generic Halogenated Aromatic Sulfonamide

| ADME Property | Prediction Method | Predicted Outcome for a Compound like this compound | Relevance to Target Engagement |

| Absorption | Prediction of human intestinal absorption (HIA) | Likely to have good oral absorption based on general properties of sulfonamides. | Efficient absorption is necessary for the compound to reach systemic circulation and engage with its target. |

| Distribution | Prediction of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. | Expected to exhibit some degree of plasma protein binding. Low to moderate BBB penetration is likely. | The extent of plasma protein binding affects the free concentration of the drug available to interact with the target. BBB penetration is critical for CNS targets. |

| Metabolism | Prediction of cytochrome P450 (CYP) enzyme inhibition and sites of metabolism. | The aromatic ring and other functional groups could be sites of metabolism by CYP enzymes. | Metabolism can lead to inactivation or activation of the compound, affecting the duration and intensity of target engagement. |

| Excretion | Prediction of renal clearance. | Likely to be excreted primarily through the kidneys. | The rate of excretion influences the half-life of the compound and the duration of its effect. |

Note: These are generalized predictions based on the properties of related sulfonamides and may not be accurate for this compound without specific in silico modeling.

No Publicly Available Research Found on the Biological Efficacy of this compound

Despite a comprehensive search of available scientific literature, no specific studies detailing the biological efficacy of the chemical compound this compound in preclinical or in vitro models were identified.

Extensive database searches were conducted to locate research pertaining to the anticancer and antimicrobial properties of this compound, as specified in the requested article outline. These searches included inquiries into its effects on cancer cell lines, apoptosis induction, cell cycle modulation, antibacterial spectrum, and anti-biofilm activities.

The search results did not yield any dedicated studies or datasets for this specific compound. While research exists for structurally related molecules, such as other substituted benzenesulfonamides and various bromo- or cyano-containing organic compounds, the unique biological activities of this compound have not been documented in the accessible scientific domain.

Therefore, the requested article, which was to be structured around detailed research findings on this particular compound, cannot be generated at this time due to the absence of foundational scientific data.

Biological Efficacy in Preclinical and in Vitro Models

Antimicrobial Research

Antifungal Research

The emergence of drug-resistant fungal strains necessitates the discovery of novel antifungal agents. nih.gov Research into the antifungal properties of benzenesulfonamide (B165840) derivatives has shown that the inclusion of a phenylsulfonyl group can be crucial for activity. rsc.org Some studies have explored the antifungal potential of related sulfonamide compounds. For instance, a series of novel matrine (B1676216) derivatives incorporating a benzene (B151609) sulfonamide moiety demonstrated significant inhibitory activity against Candida albicans. rsc.org Another study focused on 2-substituted phenyl-2-oxo-, 2-hydroxy-, and 2-acyloxyethylsulfonamides, identifying compounds with excellent fungicidal activity. nih.gov However, specific data on the antifungal efficacy of 4-Bromo-3-cyanobenzenesulfonamide itself against common fungal pathogens remains limited in the reviewed literature.

Anti-inflammatory Response Evaluation

Inflammation is a key pathological component of numerous diseases. mdpi.com The anti-inflammatory potential of various azulene (B44059) derivatives, including bromo- and cyano-substituted compounds, has been investigated, showing they can act as anti-inflammatory immunomodulators. nih.gov Additionally, studies on thiazolidinone derivatives of benzenesulfonamide have identified compounds with significant cyclooxygenase-2 (COX-2) inhibitory and in vivo anti-inflammatory activity. nih.gov Research on 3-benzoyl-propionic acid has also demonstrated its anti-inflammatory properties through the reduction of cell migration and inflammatory mediators. researchgate.net While these studies highlight the anti-inflammatory potential within the broader class of related compounds, direct evaluation of this compound's anti-inflammatory response is not extensively detailed in the available literature.

Antidiabetic and Antidyslipidemic Investigations

The global prevalence of diabetes has spurred research into new therapeutic agents. One approach involves the inhibition of enzymes such as α-amylase and α-glucosidase to manage post-prandial hyperglycemia. nih.gov Studies on N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides have revealed that some derivatives can significantly lower plasma glucose levels in non-insulin-dependent diabetes mellitus models. nih.gov While these findings are promising for the benzenesulfonamide class of compounds, specific investigations into the antidiabetic and antidyslipidemic effects of this compound are not prominently featured in the reviewed scientific literature.

Antimalarial Studies

Neurodegenerative Disease Models

Neurodegenerative diseases like Alzheimer's and Parkinson's present a significant healthcare challenge. medrxiv.org Research has suggested that benzenesulfonamide could be a novel therapeutic agent against Alzheimer's disease by affecting oxidative biomarkers and the expression of beta-amyloid peptides. nih.gov Furthermore, certain heterocyclic and aromatic compounds are being explored for their ability to prevent neurodegeneration and enhance memory. google.com The inhibition of carbonic anhydrase by sulfonamide derivatives is also an area of interest in the context of neurodegenerative disorders. nih.govnih.gov However, specific studies on the efficacy of this compound in preclinical models of neurodegenerative diseases have not been extensively reported.

Future Research Directions and Therapeutic Potential

Rational Design of Next-Generation Benzenesulfonamide (B165840) Scaffolds

The benzenesulfonamide scaffold is a well-established pharmacophore, most notably recognized for its role in the development of carbonic anhydrase (CA) inhibitors. nih.govnih.gov The primary sulfonamide group (-SO2NH2) is a key zinc-binding group (ZBG) that anchors these inhibitors to the zinc ion within the active site of CA enzymes. nih.gov The rational design of next-generation inhibitors based on this scaffold often employs a "tail approach," where modifications to the benzene (B151609) ring are made to enhance binding affinity and selectivity for specific CA isoforms. nih.govnih.gov

In the context of 4-bromo-3-cyanobenzenesulfonamide, the bromine and cyano substituents offer distinct opportunities for rational drug design. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of a drug-target complex. The cyano group, with its linear geometry and electron-withdrawing nature, can engage in dipole-dipole interactions and potentially hydrogen bonding.

Future research could focus on systematically exploring the structure-activity relationships (SAR) of this compound derivatives. This would involve synthesizing analogs with variations in the position and nature of the substituents on the phenyl ring to optimize their inhibitory potency and selectivity against various therapeutic targets. For instance, replacing the bromine with other halogens or modifying the cyano group could fine-tune the electronic and steric properties of the molecule, leading to improved pharmacological profiles.

Table 1: Potential Modifications for Rational Drug Design

| Position | Current Substituent | Potential Modifications | Rationale |

| 4 | Bromo | Fluoro, Chloro, Iodo | Modulate halogen bonding and lipophilicity |

| 3 | Cyano | Nitro, Amide, Carboxyl | Alter electronic properties and hydrogen bonding capacity |

| - | - | Addition of linkers | Enhance interaction with different regions of the target's active site nih.gov |

Combinatorial Chemistry and High-Throughput Screening Approaches

Combinatorial chemistry, coupled with high-throughput screening (HTS), offers a powerful strategy for the rapid discovery of new drug candidates from large chemical libraries. researchgate.netbenthamscience.com While solid-phase synthesis was initially a dominant technique, solution-phase synthesis has also become a valuable approach. researchgate.net These methodologies allow for the generation of a vast number of structurally related compounds, which can then be rapidly screened against biological targets to identify "hits."

The this compound core is an ideal starting point for the construction of a combinatorial library. By using the bromine atom and the aromatic ring as points of diversification, a wide array of derivatives can be synthesized. For example, the bromine can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce various chemical moieties.

HTS campaigns could then be employed to screen this library against a panel of disease-relevant targets. The journal Combinatorial Chemistry & High Throughput Screening regularly publishes research in this area, covering aspects from library design to screening technologies. benthamscience.com Such an approach could uncover novel biological activities for derivatives of this compound that extend beyond the traditional targets of sulfonamides.

Investigation of Novel Molecular Targets

While benzenesulfonamides are renowned as CA inhibitors, recent research has revealed their potential to interact with a broader range of molecular targets. tandfonline.comnih.gov This expansion of the "target space" for sulfonamides opens up new therapeutic possibilities.

Studies have shown that some benzenesulfonamide derivatives can inhibit other enzymes, such as acetylcholinesterase (AChE), α-glycosidase, and glutathione (B108866) S-transferase (GST). tandfonline.com Inhibition of AChE is a key strategy in the management of Alzheimer's disease, while α-glycosidase inhibitors are used to treat type 2 diabetes. GSTs are involved in detoxification and drug resistance in cancer. The specific structural features of this compound may confer unique inhibitory activities against these or other novel targets. For instance, the brominated phenyl ring is a feature found in some inhibitors of bromodomain-containing protein 4 (BRD4), an epigenetic regulator implicated in cancer and inflammation. nih.gov

Furthermore, the sulfonamide moiety itself has been incorporated into molecules targeting a wide range of diseases, including viral infections, cancer, and inflammatory conditions. nih.govfrontiersrj.com Therefore, future investigations should not be limited to CA but should explore a diverse array of enzymes and receptors to fully elucidate the therapeutic potential of this compound and its derivatives. The compound 3-bromo-4-cyanobenzene-1-sulfonamide, a close structural analog, has been investigated as a building block for pharmaceuticals, highlighting the potential of this chemical class.

Advanced Delivery Systems for Targeted Action

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems aim to improve the pharmacokinetic and pharmacodynamic properties of drugs, enhance their bioavailability, and enable targeted delivery. acs.org

For a molecule like this compound, encapsulation in nanocarriers such as liposomes, polymeric nanoparticles, or nanoemulsions could offer several advantages. mdpi.com These systems can protect the drug from premature degradation, improve its solubility, and facilitate its passage across biological barriers. For example, lipid-based nanoparticles can be particularly effective for delivering drugs to microbial membranes. acs.org

Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug specifically to diseased cells or tissues, thereby minimizing off-target effects. Hydrogel-based systems could also be explored for controlled release of the compound. acs.org The development of such advanced formulations for this compound could significantly enhance its therapeutic index and unlock its full potential in treating various diseases.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-3-cyanobenzenesulfonamide, and how can intermediates be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with bromination of a pre-functionalized benzene derivative, followed by cyanation and sulfonamide formation. For example:

Bromination : Use electrophilic bromination (e.g., Br₂/FeBr₃) on a meta-substituted benzene precursor to introduce the bromo group.

Cyanation : Introduce the cyano group via nucleophilic substitution or Sandmeyer reaction, ensuring regioselectivity at the 3-position relative to the bromo group.

Sulfonamide Formation : React with chlorosulfonic acid to install the sulfonyl chloride group, followed by amidation with ammonia or an amine source.

- Optimization : Monitor reaction conditions (temperature, catalyst) to minimize side products like over-bromination or sulfonic acid derivatives. Purity of intermediates can be validated via TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., bromo and cyano groups) and assess electronic environments.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% by area normalization) and detect trace impurities.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 275.0 for C₇H₄BrN₂O₂S).

- Elemental Analysis : Validate stoichiometry (C, H, N, S content) against theoretical values.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonamide N-H stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How do the electron-withdrawing bromo and cyano groups influence the reactivity of the sulfonamide moiety?

- Methodological Answer : The bromo (σₚ ~ +0.26) and cyano (σₚ ~ +0.66) groups are meta-directing and electron-withdrawing, which:

- Enhance Sulfonamide Acidity : Lower the pKa of the sulfonamide N-H, increasing its propensity for deprotonation and nucleophilic reactions.

- Modulate Reactivity in Cross-Coupling : The bromo group can participate in Suzuki-Miyaura couplings, while the cyano group may stabilize intermediates via conjugation.

- Experimental Design : Compare reactivity with analogs lacking substituents (e.g., benzenesulfonamide) in Pd-catalyzed reactions or acid-base titrations to quantify electronic effects .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:

Reproducibility Checks : Replicate studies under standardized conditions (pH, solvent, cell lines).

Orthogonal Assays : Use multiple techniques (e.g., enzymatic inhibition assays vs. cellular viability tests) to confirm activity.

Impurity Profiling : Analyze batches via LC-MS to rule out confounding byproducts (e.g., de-brominated or hydrolyzed derivatives).

Computational Modeling : Perform docking studies to assess binding mode consistency across studies.

Q. What role does this compound play in designing enzyme inhibitors, and how can selectivity be optimized?

- Methodological Answer : Sulfonamides are classic carbonic anhydrase (CA) inhibitors. The bromo and cyano groups can enhance selectivity by:

- Tailoring Substituent Interactions : The bulky bromo group may block access to off-target isoforms (e.g., CA-II vs. CA-IX).

- Synthetic Modifications : Introduce additional substituents (e.g., methyl groups) to optimize steric and electronic complementarity.

- Screening Workflow : Use isoform-specific enzymatic assays and X-ray crystallography to map binding interactions. For example, co-crystallization with CA-IX could reveal hydrogen bonding between the cyano group and active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.